molecular formula C10H19NO4 B14200616 (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide CAS No. 919480-30-1

(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide

Cat. No.: B14200616
CAS No.: 919480-30-1
M. Wt: 217.26 g/mol
InChI Key: ZTENCUORSXTVCO-RKDXNWHRSA-N
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Description

(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is an organic compound with a complex structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide typically involves several steps, starting from simpler organic molecules. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its dipropyl groups enhance its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins .

Properties

CAS No.

919480-30-1

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide

InChI

InChI=1S/C10H19NO4/c1-3-5-11(6-4-2)10(15)9(14)8(13)7-12/h7-9,13-14H,3-6H2,1-2H3/t8-,9-/m1/s1

InChI Key

ZTENCUORSXTVCO-RKDXNWHRSA-N

Isomeric SMILES

CCCN(CCC)C(=O)[C@@H]([C@@H](C=O)O)O

Canonical SMILES

CCCN(CCC)C(=O)C(C(C=O)O)O

Origin of Product

United States

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